3-Fluoropiperidine-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9FN2 |
|---|---|
Molecular Weight |
128.15 g/mol |
IUPAC Name |
3-fluoropiperidine-4-carbonitrile |
InChI |
InChI=1S/C6H9FN2/c7-6-4-9-2-1-5(6)3-8/h5-6,9H,1-2,4H2 |
InChI Key |
CYOSERJTRKOYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C#N)F |
Origin of Product |
United States |
Foundational Aspects of Fluorinated Piperidine and Nitrile Chemistry in Contemporary Organic Synthesis
Significance of Fluorine Incorporation in Heterocyclic Systems
The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry and materials science. numberanalytics.com This is due to the unique properties of the fluorine atom, which can dramatically alter the physicochemical and biological characteristics of a molecule. numberanalytics.com Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, underscoring its importance. numberanalytics.com
The high electronegativity and small size of fluorine lead to the formation of strong, polarized carbon-fluorine (C-F) bonds. numberanalytics.comtandfonline.com This bond can influence a molecule's stability, conformation, basicity, and hydrogen bonding capabilities. beilstein-journals.org For instance, the incorporation of fluorine can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. tandfonline.com
Furthermore, fluorination can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, and bioavailability. numberanalytics.comrsc.org The introduction of fluorine can also alter the acidity or basicity of nearby functional groups, which can be critical for a drug's interaction with its biological target. tandfonline.com In the context of N-heterocycles like piperidine (B6355638), stereoselective fluorination can lead to significant changes in the molecule's physical and chemical properties, which can be rationally exploited in fields such as medicinal chemistry and organocatalysis. beilstein-journals.org
The influence of fluorine is also significant in materials science, where fluorinated heterocycles are used in the development of materials with unique optical, electrical, and thermal properties, such as in the creation of organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.com
Overview of Piperidine Scaffolds in Advanced Chemical Synthesis
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most important and ubiquitous scaffolds in pharmaceutical chemistry. encyclopedia.pubnih.gov Its derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org The prevalence of the piperidine moiety stems from its ability to serve as a versatile building block that allows for the desired conformation and physical properties of a pharmaceutical to be achieved. mdpi.com
The synthesis of substituted piperidines is a major focus in organic chemistry, with numerous methods developed for their construction, including hydrogenation of pyridine (B92270) derivatives, cyclization reactions, and multicomponent reactions. nih.gov The ability to stereoselectively introduce substituents onto the piperidine ring is crucial for controlling the biological activity of the resulting molecule. mdpi.com
Role of Nitrile Functionality in Synthetic Strategies and Molecular Architectures
The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic synthesis. numberanalytics.comwikipedia.org It is found in many useful compounds, including numerous pharmaceuticals and materials like nitrile rubber. wikipedia.orgresearchgate.net The nitrile group is highly polar and can participate in a wide range of chemical transformations, making it a valuable synthetic intermediate. numberanalytics.com
One of the primary uses of the nitrile group is its conversion into other functional groups. For example, nitriles can be hydrolyzed to form carboxylic acids or amides, or reduced to primary amines. These transformations provide access to a diverse array of molecular architectures from a common nitrile precursor. The synthesis of nitriles themselves can be achieved through various methods, such as the nucleophilic substitution of alkyl halides with cyanide salts (Kolbe nitrile synthesis), the dehydration of amides, or the Sandmeyer reaction. wikipedia.orghighfine.com
In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. It can also participate in hydrogen bonding and other non-covalent interactions with biological targets. Many pharmaceuticals currently in clinical development contain a nitrile functional group. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Representative Piperidine Derivatives
| Property | Piperidine-4-carbonitrile |
| Molecular Formula | C₆H₁₀N₂ |
| Molecular Weight | 110.16 g/mol |
| Normal Boiling Point | 506.86 K (Joback Calculated) |
| Octanol/Water Partition Coefficient (logP) | 0.510 (Crippen Calculated) |
| Water Solubility (logS) | -1.04 (Crippen Calculated) |
| Topological Polar Surface Area (TPSA) | 36.7 Ų |
Source: Cheméo chemeo.com
Table 2: Synthetic Transformations of the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |
| Hydrolysis (Partial) | H₂O₂, OH⁻ | Amide |
| Reduction | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | Primary Amine |
| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |
| Cycloaddition (1,3-Dipolar) | Azides | Tetrazole |
Source: Various Organic Chemistry Principles wikipedia.orgresearchgate.net
Stereocontrolled Synthesis of 3 Fluoropiperidine 4 Carbonitrile and Congeneric Architectures
Strategies for Carbon-Fluorine Bond Formation within Piperidine (B6355638) Frameworks
Electrophilic Fluorination Methodologies
Electrophilic fluorination has become a popular method for the synthesis of organofluorine compounds due to the development of safer and more manageable reagents compared to elemental fluorine. wikipedia.org These reagents typically feature a nitrogen-fluorine (N-F) bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.orgjuniperpublishers.com
N-Fluorobenzenesulfonimide (NFSI) is a versatile and powerful electrophilic fluorinating agent. numberanalytics.com It is a stable, crystalline solid, making it easier and safer to handle than many other fluorinating agents. numberanalytics.com NFSI is effective in fluorinating a wide range of substrates, including electron-rich species. numberanalytics.com In the context of piperidine synthesis, NFSI can be used to introduce a fluorine atom at a nucleophilic carbon position. For instance, palladium-catalyzed C-H activation can create a nucleophilic center on the piperidine ring, which then reacts with NFSI to form the C-F bond. nih.gov
The reactivity of NFSI allows for various transformations. For example, a copper-catalyzed C-H fluorination with NFSI, followed by substitution, enables the conversion of benzylic C-H bonds into diverse functional groups. organic-chemistry.org While direct examples of its use in the synthesis of 3-fluoropiperidine-4-carbonitrile are not prevalent in the reviewed literature, its broad applicability in fluorinating heterocyclic systems suggests its potential in this area. juniperpublishers.comorganic-chemistry.org
Table 1: Selected Applications of NFSI in Fluorination
| Substrate Type | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|
| (Hetero)arenes | Pd-catalysis | C-H fluorinated (hetero)arenes | nih.gov |
| Cyclic β-ketoesters | Chiral bis(oxazoline)-copper triflate complexes | Enantioselective fluorination | juniperpublishers.com |
| 2H-indazoles | Water, ambient air (metal-free) | Fluorinated indazole derivatives | organic-chemistry.org |
Selectfluor, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF4), is a widely used electrophilic fluorinating agent. mdpi.comwikipedia.org It is an air- and moisture-stable salt, which contributes to its ease of use in a laboratory setting. wikipedia.orgsigmaaldrich.com Selectfluor has a broad range of applications, including the fluorination of alkenes, aromatic compounds, and carbonyl compounds. enamine.net
In the synthesis of fluorinated piperidines, Selectfluor can be employed in various strategies. For example, it can be used in electrophilic fluorination-nucleophilic addition reactions. mdpi.com While the direct synthesis of this compound using Selectfluor is not explicitly detailed in the provided search results, its ability to fluorinate piperidine precursors and participate in reactions forming substituted piperidines is established. mdpi.com For instance, reactions involving amides and Selectfluor in the presence of a copper catalyst can lead to the formation of 3-amido substituted piperidines. mdpi.com
Table 2: Characteristics and Applications of Selectfluor
| Property | Description | Ref |
|---|---|---|
| Chemical Name | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | wikipedia.org |
| Appearance | Colorless solid | wikipedia.org |
| Stability | Tolerates air and water | wikipedia.org |
| Key Application | Electrophilic fluorination | mdpi.comwikipedia.org |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination provides an alternative pathway to fluorinated piperidines, often involving the displacement of a leaving group by a fluoride (B91410) ion. nih.gov This approach is particularly useful for achieving specific stereochemical outcomes, as the reaction often proceeds with inversion of configuration at the reaction center. ethz.ch
Deoxyfluorination is a process that converts an alcohol to a fluoride. ethz.ch This method is valuable for introducing fluorine into a molecule with a pre-existing hydroxyl group, allowing for stereocontrol if the starting alcohol is enantiomerically pure. ethz.ch Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogues are commonly used for this transformation. ethz.chsigmaaldrich.com However, these reagents can sometimes lead to elimination byproducts. sigmaaldrich.com
More recent developments have introduced reagents like PyFluor (2-pyridinesulfonyl fluoride), which offers greater chemoselectivity and a better safety profile for deoxyfluorination reactions. sigmaaldrich.com The use of a strong, non-nucleophilic base is typically required with PyFluor. sigmaaldrich.com Another approach involves the in-situ generation of a nonaflyl ester from an alcohol, which is then displaced by a fluoride source. ethz.ch This method also proceeds with inversion of stereochemistry. ethz.ch
The choice of fluoride source is critical in nucleophilic fluorination reactions. Anhydrous fluoride sources can be strongly basic, potentially leading to side reactions like elimination. ethz.ch Therefore, milder and more soluble fluoride sources are often preferred.
Triethylamine trihydrofluoride is a mild fluoride source that can be used in standard laboratory glassware. ethz.ch Another notable reagent is DMPU/HF, which has been shown to be an effective nucleophilic fluorination reagent for the diastereoselective synthesis of 4-fluoropiperidines through a fluoro-Prins reaction, yielding better results than pyridine (B92270)/HF. nih.gov For C-H fluorination, silver fluoride (AgF) has been used as the fluoride source in palladium-catalyzed reactions. ucla.edu The development of stable and effective fluoride reagents, such as sulfonyl fluorides, has been a significant advancement in the field. ucla.edu
Halofluorination and Deconstructive Fluorination Processes
Intramolecular Alkene Halocyclisation
Intramolecular halocyclization of alkenes represents a powerful strategy for constructing halogenated heterocyclic systems. Hypervalent iodine(III) (HVI) reagents, in particular, have emerged as effective mediators for these transformations due to their mild nature, low toxicity, and high reactivity. nih.gov The general mechanism involves the activation of an alkene by the HVI reagent, making it susceptible to attack by an internal nucleophile, followed by substitution with a halide to yield the cyclized product. beilstein-journals.org
A plausible approach to this compound using this methodology would involve the fluorocyclization of an appropriately substituted unsaturated cyano compound. For instance, an N-protected aminoalkene bearing a cyano group at a suitable position could undergo an intramolecular aminofluorination.
The cyclization of alkenyl N-tosylamides, promoted by BF3-activated aryliodine(III) carboxylates, is a known method for creating 3-fluoropiperidines. kg.ac.rs This reaction proceeds through the formation of an iodiranium(III) ion, followed by a diastereodetermining 5-exo-cyclization. The initially formed five-membered ring intermediate can then rearrange to the final six-membered piperidine ring. kg.ac.rs While this method often faces challenges with selectivity, careful optimization of the iodine(III) reagent and reaction conditions can steer the reaction towards the desired 3-fluoropiperidine (B1141850) product. beilstein-journals.orgkg.ac.rs
For the synthesis of the target molecule, a precursor such as an N-protected 5-amino-4-cyanohex-1-ene could be subjected to these conditions. The nitrogen nucleophile would attack the activated alkene, leading to a cyclized intermediate that, after rearrangement and fluoride incorporation, would yield the this compound scaffold.
Table 1: Examples of Hypervalent Iodine-Mediated Fluorocyclization
| Starting Material | Reagent | Product | Yield (%) | Reference |
| N-Tosyl-4-penten-1-amine | PhI(OCOCF3)2 / Et3N·3HF | N-Tosyl-3-fluoropiperidine | 75% | beilstein-journals.org |
| N-Tosyl-5-hexen-1-amine | PhI(OAc)2 / Pyridinium (B92312) Chloride | N-Tosyl-3-chloropiperidine | - | nih.gov |
| Unsaturated Amine | 1-Fluoro-3,3-dimethylbenziodoxole / Zn(BF4)2 | Fluorinated Piperidine | High | beilstein-journals.org |
Decarboxylative Fluorination Pathways
Decarboxylative fluorination has become a prominent method for installing fluorine atoms, valued for its use of readily available carboxylic acid precursors and often mild reaction conditions. nih.govnih.gov This strategy can be applied via silver-catalyzed methods or, more recently, through visible-light photoredox catalysis. nih.govnih.gov
Silver-Catalyzed Decarboxylative Fluorination This method involves the conversion of aliphatic carboxylic acids into their corresponding alkyl fluorides using a silver salt (e.g., AgNO3) as a catalyst and an electrophilic fluorine source like Selectfluor®. nih.gov The reaction proceeds through a radical mechanism where a carboxyl radical is generated, which then expels CO2 to form an alkyl radical. This radical subsequently abstracts a fluorine atom to yield the final product. nih.gov This approach has been successfully applied to a range of carboxylic acids, including primary, secondary, and tertiary systems. nih.gov
To synthesize this compound, one could envisage starting from a suitable precursor like N-protected piperidine-3,4-dicarboxylic acid or a derivative where one carboxyl group is selectively converted to a nitrile. The remaining carboxylic acid at the 3-position would then be subjected to silver-catalyzed decarboxylative fluorination to install the fluorine atom.
Photoredox-Catalyzed Decarboxylative Fluorination A more modern and often milder alternative is photoredox catalysis. nih.govnih.govrsc.org In this process, a photocatalyst, typically an iridium complex, is excited by visible light. nih.gov The excited catalyst initiates a single electron transfer (SET) process, leading to the oxidation of a carboxylate to a carboxyl radical, which then decarboxylates. nih.gov The resulting alkyl radical is trapped by an electrophilic fluorine source (e.g., Selectfluor) to form the C-F bond. nih.govacs.org This method is noted for its exceptional functional group tolerance and operational simplicity. nih.govorganic-chemistry.org
A study on the decarboxylative fluorination of N-benzoyl-4-piperidine-carboxylic acid demonstrated the viability of this reaction on the piperidine scaffold. nih.gov For the synthesis of this compound, a precursor such as N-protected 4-cyanopiperidine-3-carboxylic acid would be an ideal substrate. Under photoredox conditions, this precursor would be expected to undergo efficient conversion to the desired 3-fluoro-4-cyano-piperidine derivative. rsc.org
Table 2: Substrate Scope for Photocatalytic Decarboxylative Fluorination
| Substrate (Carboxylic Acid) | Photocatalyst | Base | Product | Yield (%) | Reference |
| N-Benzoyl-4-piperidinecarboxylic acid | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Na2HPO4 | N-Benzoyl-4-fluoropiperidine | 90% | nih.gov |
| Cyclohexanecarboxylic acid | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Na2HPO4 | Fluorocyclohexane | 94% | nih.gov |
| 1-Adamantanecarboxylic acid | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Na2HPO4 | 1-Fluoroadamantane | 99% | nih.gov |
| Phenylacetic acid | Eosin Y | NaHCO3 | Benzyl fluoride | 81% | rsc.org |
Construction of the this compound Ring System
Ring Closure and Cyclization Reactions
The construction of the piperidine ring often relies on robust cyclization strategies. The use of cyanoacetate (B8463686) and its derivatives is a classic approach in heterocyclic synthesis. researchgate.net One potential route to the 4-carbonitrile substituted piperidine ring involves a Michael addition reaction. For example, the addition of a cyanoacetate to an α,β-unsaturated ester or amide can generate a key intermediate that, upon cyclization, forms the piperidinone ring. youtube.com
A hypothetical route to a precursor for this compound could start with a Michael addition of ethyl cyanoacetate to a fluorinated Michael acceptor, such as ethyl 3-fluoroacrylate. The resulting adduct, after N-alkylation with a suitable two-carbon electrophile, could undergo an intramolecular Dieckmann condensation to form a 3-fluoro-4-cyanopiperidin-2-one derivative. beilstein-journals.org Subsequent reduction and functional group manipulation would lead to the target molecule.
Alternatively, a double aza-Michael addition can be employed. ntu.edu.sg This involves the reaction of a primary amine with a divinyl ketone or a related double Michael acceptor. To incorporate the required functionality, a substrate like 3-fluoro-1,5-diaminopentane could react with a suitable dicarbonyl compound to form the piperidine ring, with the cyano group being introduced in a separate step.
The synthesis of substituted piperidines via lactam intermediates is a well-established and versatile strategy. rsc.orgrsc.org This approach typically involves the formation of a δ-lactam (a six-membered cyclic amide), which can then be reduced to the corresponding piperidine.
For the synthesis of this compound, a route could commence with the synthesis of a fluorinated δ-lactam. The diastereoselective synthesis of fluorinated δ-lactams has been achieved in efficient multi-step processes. rsc.orgrsc.org For example, a fluorinated diene can be synthesized and then subjected to ring-closing metathesis to form a fluorinated dihydropyridinone. Subsequent hydrogenation of the double bond often proceeds with high diastereoselectivity, dictated by existing stereocenters, to yield the saturated fluorinated δ-lactam. rsc.org
Once the 3-fluoro-δ-lactam is obtained, the introduction of the 4-cyano group could be accomplished. This might involve α-functionalization of the lactam followed by conversion to the nitrile. The final step would be the reduction of the lactam carbonyl to a methylene (B1212753) group, using reducing agents such as borane (B79455) (BH3·Me2S) or lithium aluminum hydride (LiAlH4), to furnish the this compound. This lactam reduction is a common transformation in the synthesis of piperidine alkaloids.
Another powerful method involves the chemo-enzymatic dearomatization of activated pyridines. nih.gov This strategy can produce stereo-defined 3- and 3,4-substituted piperidines. A precursor like 3-fluoropyridine-4-carbonitrile could be N-activated and then subjected to a one-pot amine oxidase/ene imine reductase cascade to yield the desired stereoisomer of this compound. nih.gov Heterogeneous hydrogenation of fluoropyridine precursors over palladium or rhodium catalysts also provides a direct route to all-cis-(multi)fluorinated piperidines. nih.govacs.org
Prins Fluorination Cyclizations
The aza-Prins reaction, a cyclization involving a homoallylic amine and an aldehyde, has been adapted to incorporate a fluorine atom. When conducted with a Lewis acid that can also serve as a fluoride source, such as boron trifluoride etherate (BF₃·OEt₂), the intermediate carbocation can be trapped by fluoride to yield a 4-fluoropiperidine. nih.govnih.gov This method offers a direct route to the fluorinated piperidine core.
Research has shown that using stoichiometric amounts of BF₃·OEt₂ leads to the generation of fluorinated products where the Lewis acid itself contributes the fluoride ion. nih.govnih.gov These aza-Prins fluorination reactions have been investigated for the synthesis of 4-fluoropiperidines, yielding the products in good yields but with only moderate diastereoselectivity. nih.govnih.gov The reaction conditions can be accelerated using microwave irradiation, which often leads to higher conversions in significantly reduced reaction times. nih.gov
Table 1: Aza-Prins Fluorination for the Synthesis of 4-Fluoropiperidines
| Entry | Aldehyde | Lewis Acid | Conditions | Yield | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Benzaldehyde | BF₃·OEt₂ (1 equiv) | DCM, rt, 2 h | Good | Moderate | nih.gov |
| 2 | Substituted Benzaldehydes | BF₃·OEt₂ (1 equiv) | DCM, rt, 2 h | Good | Moderate | nih.gov |
| 3 | Various Aldehydes | BF₃·OEt₂ | Microwave, 10 min | Higher Conversion | Moderate | nih.gov |
Intramolecular Hydride Transfer Cyclizations
Intramolecular hydride transfer followed by cyclization represents another strategy for piperidine synthesis. In this cascade reaction, a hydride shift from an α-amino sp³ carbon to an acceptor group within the same molecule initiates the cyclization process. mdpi.com This method has been successfully applied to the synthesis of piperidine derivatives from amides bearing an alkene group. mdpi.com The reaction is typically efficient in polar aprotic solvents like DMSO or DMF. However, the presence of water can be detrimental, leading to the formation of byproducts. mdpi.com
A notable example involves the double C-H functionalization/cyclization of 1,3-ene-dienes triggered by a chiral magnesium biphosphate catalyst, which initiates two successive 1,5-hydride shifts to form two cycles. mdpi.com The stereoselectivity of this process can be enhanced by employing an achiral ytterbium catalyst for the second cyclization, resulting in a significant increase in diastereoselectivity while maintaining high yields. mdpi.com
Aza-Heck Cyclization Approaches
The aza-Heck cyclization has emerged as a powerful tool for the construction of nitrogen-containing heterocycles. nih.govrsc.org This reaction involves the palladium-catalyzed intramolecular cyclization of an unsaturated amine derivative. nih.govrsc.org In a typical aza-Heck reaction, an activated N-O bond, such as in an oxime ester, undergoes oxidative addition to a palladium(0) catalyst, forming an aza-Pd(II) intermediate that then engages a pendant alkene. nih.govrsc.org
This methodology has been successfully used to synthesize a variety of chiral N-heterocycles, including piperidines. mdpi.comnih.gov The development of enantioselective aza-Heck cyclizations has been a key focus, with the identification of suitable chiral ligands being a significant challenge due to the specific requirements of the reaction. nih.gov Nevertheless, successful enantioselective syntheses of pyrrolidines and piperidines from N-(tosyloxy)carbamates have been reported. mdpi.com
Dearomatization and Hydrogenation of Fluoropyridine Precursors
An alternative to building the piperidine ring from acyclic precursors is the dearomatization of readily available fluorinated pyridine derivatives. This is most commonly achieved through catalytic hydrogenation.
Rhodium-Catalyzed Hydrogenation Strategies
Rhodium-based catalysts are effective for the hydrogenation of aromatic systems. Rhodium-catalyzed mechanochemical transfer hydrogenation has been developed as a method that avoids the need for high-pressure hydrogen gas. rsc.org While specific examples for this compound are not detailed, the general applicability of rhodium catalysts for the hydrogenation of substituted pyridines suggests its potential in this context. nih.gov Asymmetric hydrogenation of pyridinium salts using iridium(I) catalysts with P,N-ligands has also been reported to proceed with high enantioselectivity. mdpi.com
Palladium-Catalyzed Hydrogenation Protocols
Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for hydrogenation reactions. masterorganicchemistry.com It is effective for the reduction of alkenes and alkynes and can be used for the hydrogenation of aromatic hydrocarbons. masterorganicchemistry.comgoogle.com The hydrogenation of an appropriately substituted fluoropyridine using a palladium catalyst would provide a direct route to the 3-fluoropiperidine skeleton. The choice of catalyst support and reaction conditions can influence the activity and selectivity of the hydrogenation. google.com
Table 2: Catalysts for Hydrogenation of Aromatic Systems
| Catalyst | Support | Application | Reference |
| Palladium | Carbon (C) | Hydrogenation of aromatic hydrocarbons | google.com |
| Platinum | Alumina (Al₂O₃) | Hydrogenation of aromatic hydrocarbons | masterorganicchemistry.com |
| Nickel | None (Raney Nickel) | Hydrogenation of aromatic hydrocarbons | google.com |
| Rhodium | - | Mechanochemical transfer hydrogenation | rsc.org |
Stereoselective Synthesis of Fluoropiperidine Carbonitrile Derivatives
Achieving stereocontrol in the synthesis of fluoropiperidine carbonitrile derivatives is crucial for their application in drug discovery. Many of the cyclization and hydrogenation strategies discussed can be rendered stereoselective through the use of chiral catalysts, auxiliaries, or substrates.
For instance, enantioselective aza-Heck cyclizations have been developed using chiral phosphine (B1218219) ligands, leading to the formation of enantioenriched piperidines. nih.gov Similarly, asymmetric hydrogenation of pyridinium salts using chiral iridium catalysts can provide access to optically active piperidines. mdpi.com The stereoselective synthesis of piperidines can also be achieved through oxidative C-H bond functionalization of enamides, where reactions with DDQ proceed with good to excellent stereocontrol. rsc.org
The development of these stereoselective methods is critical for the synthesis of specific stereoisomers of this compound, allowing for the exploration of their distinct biological activities.
Enantioselective Methodologies
Establishing the absolute stereochemistry at the C3 and C4 positions of the piperidine ring requires sophisticated asymmetric strategies. These methods aim to create one enantiomer of a chiral product in excess over the other.
Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral molecules. It utilizes a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. This transfer happens within a chiral environment, enabling enantioselective bond formation. nih.gov
While a direct asymmetric PTC synthesis of this compound is not extensively documented, the strategy is highly applicable to the formation of its key precursors. For instance, the enantioselective fluorination of β-keto esters or β-keto nitriles using electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI) can be catalyzed by chiral phase-transfer catalysts. nih.gov This approach can create the C3-fluorinated quaternary stereocenter with high enantioselectivity. nih.gov The resulting fluorinated intermediate can then be elaborated into the final piperidine ring system. The catalyst forms a chiral ion pair with the enolate of the substrate, guiding the approach of the fluorinating agent to one face of the molecule, thereby inducing asymmetry. unimi.it Similarly, PTC is a well-established method for cyanation reactions, offering benefits like mild reaction conditions and reduced byproducts. phasetransfer.comphasetransfercatalysis.comphasetransfer.com
Table 1: Asymmetric Electrophilic Fluorination of β-Keto Esters via Phase-Transfer Catalysis
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Cinchona-derived Quaternary Ammonium Salt | β-Keto Ester | Good | Moderate to High (e.g., up to 81%) |
Data conceptually derived from studies on asymmetric fluorination of related substrates. nih.gov
The use of chiral transition metal catalysts and biocatalysts provides a versatile platform for the synthesis of enantiomerically enriched piperidines.
Transition Metal Catalysis: Rhodium and palladium complexes featuring chiral ligands are particularly effective. A rhodium-catalyzed asymmetric reductive Heck reaction, for example, can couple arylboronic acids with dihydropyridines to generate 3-substituted tetrahydropyridines with excellent yield and enantioselectivity. snnu.edu.cn Subsequent reduction affords the chiral piperidine. This three-step sequence involving partial pyridine reduction, asymmetric carbometalation, and final reduction is a powerful route to various enantioenriched 3-substituted piperidines. snnu.edu.cn
Another potent strategy involves a palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with unsaturated amines. This method directly constructs the 3-fluoropiperidine core, armed with functionalities that permit further chemical modification. nih.gov A one-pot procedure can yield the desired 3-fluoropiperidine smoothly and in high yield. nih.gov
Furthermore, the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst can produce aminonitriles, which are key intermediates that can undergo cyclization to form the desired chiral piperidine structure. This approach was instrumental in the asymmetric synthesis of the anticancer drug Niraparib, which features a chiral piperidine ring. nih.gov
Biocatalysis: Chemo-enzymatic methods offer a highly efficient and selective approach. A cascade reaction involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-disubstituted piperidines with precise stereochemical control.
Diastereoselective Control and Product Isolation
When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis aims to produce one diastereomer in preference to others. For this compound, controlling the relative stereochemistry between the C3-fluoro and C4-cyano groups (cis vs. trans) is critical.
The stereochemistry of the final piperidine product can be effectively controlled by embedding stereochemical information within the starting materials. This is often achieved using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction. youtube.com After the desired transformation, the auxiliary can be removed and often recycled. youtube.com
For instance, chiral amino alcohols like phenylglycinol can be used to construct chiral oxazolopiperidone lactams. nih.govnih.gov These lactams serve as rigid scaffolds where subsequent reactions, such as enolate alkylation, occur with high diastereoselectivity due to steric hindrance imposed by the auxiliary. The resulting substituted lactam can then be converted into the desired enantiopure piperidine. nih.gov Similarly, carbohydrates such as D-arabinopyranosylamine can serve as effective chiral auxiliaries, directing domino reactions to furnish N-glycosylated dehydropiperidinones with high diastereoselectivity, which are precursors to variously substituted piperidines. cdnsciencepub.com
The stereochemical outcome of the crucial ring-forming step is a key determinant of the final product's diastereomeric ratio. The Prins and carbonyl-ene cyclizations are powerful reactions for constructing 3,4-substituted piperidines, and remarkably, the choice of catalyst can act as a switch for the diastereoselectivity. nih.govacs.org
Prins Cyclization (Brønsted Acid Catalysis): When an appropriate amino-aldehyde precursor is treated with a Brønsted acid like hydrochloric acid (HCl) at low temperatures, a Prins cyclization occurs. This reaction typically proceeds under kinetic control to favor the formation of the cis-3,4-substituted piperidine. Diastereomeric ratios as high as 98:2 in favor of the cis product have been reported. acs.org
Carbonyl-Ene Cyclization (Lewis Acid Catalysis): In contrast, when the same amino-aldehyde is treated with a Lewis acid such as methylaluminum dichloride (MeAlCl₂) under thermal conditions, the reaction proceeds via a carbonyl-ene mechanism. This pathway operates under thermodynamic control, leading predominantly to the more stable trans-3,4-disubstituted piperidine, with diastereomeric ratios reaching up to 99:1. nih.govacs.org
This catalyst-dependent switch in stereochemical outcome provides a highly valuable tool for selectively accessing either the cis or trans diastereomer of a given piperidine architecture from a common precursor.
Table 2: Catalyst-Controlled Diastereoselectivity in Piperidine Synthesis
| Reaction Type | Catalyst | Conditions | Major Diastereomer | Diastereomeric Ratio (cis:trans or trans:cis) |
|---|---|---|---|---|
| Prins Cyclization | HCl (Brønsted Acid) | Low Temperature (-78 °C) | cis | up to 98:2 |
| Carbonyl-Ene | MeAlCl₂ (Lewis Acid) | Reflux | trans | up to 99:1 |
Data sourced from studies on 3,4-disubstituted piperidines. nih.govacs.org
Mechanistic Investigations and Transformative Reactivity of 3 Fluoropiperidine 4 Carbonitrile
Reactions Involving the Nitrile Functionality
The nitrile group is a versatile functional handle, capable of undergoing a variety of transformations including reduction, nucleophilic addition, and hydrolysis. These reactions open pathways to diverse molecular architectures, such as primary amines, ketones, and carboxylic acids, respectively. For a substrate like 3-fluoropiperidine-4-carbonitrile, the piperidine (B6355638) nitrogen often requires protection (e.g., as a Boc or Cbz carbamate) prior to reactions involving highly basic or organometallic reagents to prevent unwanted side reactions.
The reduction of the nitrile group to a primary amine is a fundamental transformation, yielding the corresponding aminomethyl derivative, (3-fluoropiperidin-4-yl)methanamine. This conversion can be accomplished through several established methods, most notably catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. libretexts.orglibretexts.org Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel are effective for this transformation. libretexts.org The reaction is typically performed in a solvent like ethanol (B145695) or methanol. To suppress the formation of secondary amine byproducts, the hydrogenation is often carried out in the presence of an acid or ammonia. A study on the selective hydrogenation of various nitriles to primary amines highlighted the use of Pd/C in a biphasic system (e.g., dichloromethane/water) with acidic additives to achieve high selectivity and yield. nih.gov
Alternatively, chemical reduction offers a powerful method for converting nitriles to amines. Lithium aluminum hydride (LiAlH₄) is a common and highly effective reagent for this purpose, typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. nih.gov
Table 1: General Conditions for Nitrile Reduction
| Method | Reagent & Conditions | Product | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, Solvent (e.g., Ethanol), +/- Acidic Additive | (3-Fluoropiperidin-4-yl)methanamine | The catalyst adsorbs both hydrogen and the nitrile, facilitating syn-addition of hydrogen across the triple bond. libretexts.org |
The polarized carbon-nitrogen triple bond of the nitrile group renders the carbon atom electrophilic and susceptible to attack by nucleophiles, such as organometallic reagents. masterorganicchemistry.com Grignard reagents (R-MgX) are particularly useful for this transformation, adding to the nitrile to form a new carbon-carbon bond. masterorganicchemistry.comsigmaaldrich.com
The initial addition of a Grignard reagent to the nitrile forms a magnesium salt of an imine. This intermediate is stable under the reaction conditions but can be readily hydrolyzed upon aqueous acidic workup (e.g., with H₃O⁺) to yield a ketone. masterorganicchemistry.comnih.gov This two-step sequence provides an effective route for converting the cyano group into a carbonyl functional group, for instance, transforming this compound into a 4-acyl-3-fluoropiperidine derivative. A critical consideration for this reaction is the acidic N-H proton of the piperidine ring, which would be deprotonated by the strongly basic Grignard reagent. sigmaaldrich.com Therefore, protection of the piperidine nitrogen, for example as a tert-butyloxycarbonyl (Boc) derivative, is essential prior to the addition of the Grignard reagent.
Table 2: General Scheme for Grignard Addition to a Nitrile
| Step | Reagent & Conditions | Intermediate/Product | Mechanism |
|---|---|---|---|
| 1. Addition | Grignard Reagent (e.g., CH₃MgBr), Anhydrous THF | Imine-magnesium salt | The carbanionic part of the Grignard reagent attacks the electrophilic nitrile carbon. masterorganicchemistry.com |
| 2. Hydrolysis | Aqueous Acid (e.g., H₃O⁺) | Ketone | The imine intermediate is hydrolyzed to the corresponding ketone. masterorganicchemistry.com |
The hydrolysis of nitriles is a classic transformation that converts the cyano group into a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base, typically requiring heat.
Under acidic conditions, the nitrile is heated under reflux with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The initial product is an amide (3-fluoropiperidine-4-carboxamide), which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid (3-fluoropiperidine-4-carboxylic acid) and an ammonium (B1175870) salt.
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This process also forms the amide intermediate, which is subsequently hydrolyzed to the carboxylate salt (e.g., sodium 3-fluoropiperidine-4-carboxylate) and ammonia. To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step following the hydrolysis.
Reactivity at the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts significant metabolic stability to fluorinated pharmaceuticals. However, this bond strength also makes the fluorine atom exceptionally resistant to chemical transformations.
In aliphatic systems such as this compound, the fluorine atom is attached to a secondary (sp³) hybridized carbon. Nucleophilic substitution (Sₙ2) at such a center is exceedingly difficult. The fluoride (B91410) ion (F⁻) is a very poor leaving group due to its high basicity and the exceptional strength of the C-F bond. While intramolecular Sₙ2 reactions involving fluoride displacement have been achieved when the nucleophile is tethered to the same molecule, thereby creating a high effective concentration, corresponding intermolecular reactions with external nucleophiles are generally not feasible under standard conditions. cas.cn The conformational preference of the fluorine atom in 3-fluoropiperidine (B1141850) derivatives, which often favors an axial position due to hyperconjugative and electrostatic effects, further influences its reactivity. nih.govresearchgate.netresearchgate.net
The direct cleavage of a C(sp³)-F bond, or defluorination, is a thermodynamically and kinetically challenging process. While catalytic hydrogenation is a powerful reduction method, it can sometimes lead to undesired hydrodefluorination (replacement of F with H), particularly in the hydrogenation of fluorinated aromatic rings like pyridines. acs.org However, achieving selective cleavage of the robust C-F bond in an aliphatic system like this compound without affecting other functional groups, such as the nitrile, would require highly specialized and harsh conditions that are not typical in standard organic synthesis. The development of methods for selective C-F bond activation and cleavage remains an active and challenging area of chemical research. cas.cn
Stereochemical Elucidation and Conformational Dynamics of Fluorinated Piperidine Frameworks
Conformational Preferences of Fluorine Substituents on the Piperidine (B6355638) Ring
The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. While substituents generally favor the less sterically hindered equatorial position, the introduction of a fluorine atom at the 3-position often leads to a counter-intuitive preference for the axial orientation. researchgate.net This preference is not governed by sterics but by a complex interplay of underlying stereoelectronic effects.
The tendency for the fluorine atom in 3-fluoropiperidine (B1141850) derivatives to occupy the axial position is a well-documented phenomenon. nih.govnih.gov This preference is driven by stabilizing electronic interactions that are maximized in the axial conformer. These interactions are analogous to the classic anomeric effect observed in pyranose rings and the gauche effect in systems like 1,2-difluoroethane. d-nb.inforesearchgate.net
The primary stabilizing force is hyperconjugation. Specifically, in the axial conformer, there is an effective overlap between the bonding orbitals of anti-periplanar C-H bonds (at C4 and C5) and the low-lying antibonding orbitals of the C-F and C-N bonds (σC-H → σC-F and σC-H → σC-N). nih.govd-nb.info This delocalization of electron density from the C-H bonds into the antibonding orbitals results in a net stabilization of the axial conformation. This effect is sometimes referred to as the "fluorine gauche effect". d-nb.info In contrast, the equatorial conformer lacks this optimal anti-periplanar arrangement, making these hyperconjugative interactions less significant.
The protonation state of the piperidine nitrogen has a profound impact on the conformational equilibrium, dramatically enhancing the preference for the axial fluorine. nih.govd-nb.info In the neutral, unprotected piperidine (the NH-analogue), hyperconjugation is a significant contributor to the axial preference. However, upon protonation to form the piperidinium (B107235) cation, a powerful charge-dipole interaction emerges as the dominant stabilizing force. d-nb.infoacs.org
In the axial conformer of the N-protonated species, the positive charge on the ammonium (B1175870) group (N+-H) is in close proximity to the partial negative charge on the axially oriented fluorine atom. This C-F···H-N+ electrostatic attraction provides substantial stabilization, strongly shifting the equilibrium in favor of the axial conformer. nih.govacs.org Computational and experimental studies on 3-fluoropiperidine and its analogues consistently show a much higher free energy difference between the equatorial and axial conformers in the protonated state compared to the neutral state. nih.govresearchgate.net
| Compound Analogue | Nitrogen State | ΔG (axial→equatorial) in Gas Phase (kcal/mol) | ΔG (axial→equatorial) in Solution (kcal/mol) | Favored Conformation |
|---|---|---|---|---|
| 1A (TFA-analogue) | N-acylated | +1.8 | +3.5 (in CHCl₃) | Axial researchgate.net |
| 1B (HCl-salt) | N-protonated | +7.3 | +3.2 (in H₂O) | Axial researchgate.net |
| 1C (NH-analogue) | Neutral | +1.8 | +2.2 (in H₂O) | Axial researchgate.net |
Data sourced from computational and experimental studies. researchgate.netresearchgate.net ΔG values represent the free energy difference, with a positive value indicating the axial conformer is more stable.
Solvation plays a crucial role in modulating the conformational equilibrium of fluorinated piperidines. nih.govnih.gov The axial conformer, with the C-F bond aligned with the N-H or N-lone pair axis, generally possesses a larger molecular dipole moment than the equatorial conformer. d-nb.info Consequently, increasing the polarity of the solvent tends to preferentially stabilize the more polar axial conformer. nih.gov
This effect is clearly demonstrated in studies where the conformational preference of N-protected 3,5-difluoropiperidines was inverted by changing the solvent. nih.govd-nb.info For instance, certain N-Pivaloyl (Piv) and N-tert-butoxycarbonyl (Boc) protected derivatives favor an equatorial fluorine orientation in a non-polar solvent like chloroform (B151607) (ε=4.81). However, upon switching to a highly polar solvent like DMSO (ε=46.7), the equilibrium shifts to strongly favor the axial conformation. nih.govd-nb.info This highlights that solvent effects, in addition to intramolecular electronic effects, are a key factor in determining the final conformational outcome.
| Solvent | Dielectric Constant (ε) | ³J(3-Fₐ,4-Hₐ) Coupling Constant (Hz) | Favored Conformation |
|---|---|---|---|
| Chloroform | 4.81 | Significantly lower values reported | Axial (less favored) nih.gov |
| DMSO | 46.7 | Significantly higher values reported | Axial (more favored) nih.gov |
Data adapted from NMR studies where larger coupling constants correlate with a higher population of the axial conformer. nih.gov
Stereoelectronic Effects in 3-Fluoropiperidine-4-carbonitrile
While direct experimental data for this compound is not extensively reported, its conformational behavior can be predicted based on the established principles for the 3-fluoropiperidine framework. The presence of the electron-withdrawing carbonitrile group at the 4-position is expected to modulate the underlying stereoelectronic interactions.
Hyperconjugation is a key stabilizing factor for the axial fluorine, particularly in the neutral form of the heterocycle. nih.govd-nb.info The crucial interactions are the donation of electron density from C-H bonding orbitals into the C-F and C-N antibonding orbitals (σC-H → σC-F and σC-H → σC-N). d-nb.infonih.gov In this compound, the most relevant hyperconjugative interaction for stabilizing an axial fluorine involves the σ orbital of the C5-H bond, which is anti-periplanar to the C-F bond. The presence of the C4-carbonitrile group would inductively withdraw electron density from the C4-H bond, potentially weakening its ability to act as a hyperconjugative donor. However, the primary σC5-H → σ*C-F interaction would remain intact, ensuring that hyperconjugation continues to provide a significant stabilizing contribution to the axial conformer.
Dipole Minimization
In many fluorinated piperidine derivatives, the conformer with the fluorine atom in the axial position is surprisingly preferred, a phenomenon partly attributable to dipole minimization. nih.govresearchgate.net For this compound, the two primary chair conformers would place the fluorine substituent at position 3 in either an axial or equatorial orientation relative to the piperidine ring.
Spectroscopic Analysis of Conformational Features
Spectroscopic techniques are indispensable for elucidating the conformational intricacies of molecules like this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment (e.g., ¹⁹F NMR, ¹H NMR Coupling Constants)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the dominant conformation of fluorinated piperidines in solution. nih.gov Both ¹⁹F and ¹H NMR provide critical data for this analysis.
¹H NMR Coupling Constants: The magnitude of the coupling constants (J-values) between protons on the piperidine ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. In the context of this compound, the coupling constants between the proton at C3 and the protons at C2 and C4, as well as the coupling constants between the proton at C4 and the protons at C3 and C5, are particularly informative.
For instance, a large ³JHH coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. Conversely, a small ³JHH coupling constant (typically 1-5 Hz) is indicative of an axial-equatorial or equatorial-equatorial relationship. libretexts.org By analyzing the multiplicity and coupling constants of the signals for the protons on the piperidine ring, the preferred chair conformation and the orientation of the substituents can be determined.
The following table illustrates typical proton-proton coupling constants that would be expected for the two chair conformations of a 3,4-disubstituted piperidine.
| Coupling Type | Expected J-value (Hz) for Axial Substituent | Expected J-value (Hz) for Equatorial Substituent |
| ³J(H3a, H4a) | ~8-13 | Not Applicable |
| ³J(H3a, H4e) | ~2-5 | Not Applicable |
| ³J(H3e, H4a) | ~2-5 | Not Applicable |
| ³J(H3e, H4e) | ~2-5 | Not Applicable |
Note: 'a' denotes an axial proton and 'e' denotes an equatorial proton. The exact values can vary based on the specific substituents and solvent.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides unambiguous proof of the molecular structure and conformation in the solid state. researchgate.net For this compound, a single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles of the molecule, definitively establishing the chair conformation of the piperidine ring and the axial or equatorial disposition of the fluorine and carbonitrile substituents.
While specific crystallographic data for this compound is not publicly available, studies on related substituted piperidines have confirmed their chair conformations in the solid state. mdpi.commdpi.com Such an analysis for this compound would provide a static picture of the molecule's preferred conformation, which can then be compared with the dynamic conformational preferences observed in solution via NMR spectroscopy.
The table below outlines the type of data that would be obtained from an X-ray crystallographic study.
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | The geometry of the molecule. |
| Torsional Angles | The conformation of the piperidine ring and substituents. |
This crystallographic data would serve as the ultimate benchmark for validating the conformational analyses derived from computational models and spectroscopic methods.
Advanced Computational Chemistry and Theoretical Insights into 3 Fluoropiperidine 4 Carbonitrile
Analysis of Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational analyses provide valuable descriptors that quantify various aspects of electronic distribution and reactivity.
Natural Bonding Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive, chemical language of Lewis structures, lone pairs, and bond orbitals. youtube.com It provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu
For 3-fluoropiperidine-4-carbonitrile, NBO analysis can elucidate the nature of the C-F, C-N, and C≡N bonds by examining the hybridization of the atomic orbitals involved and the occupancies of the corresponding bonding and antibonding orbitals. researchgate.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions, such as those between a lone pair (n) on the nitrogen or fluorine atom and an antibonding orbital (σ*) of an adjacent bond, can reveal hyperconjugative effects that contribute to the molecule's stability and conformational preferences. researchgate.net The calculated natural charges on each atom provide insight into the charge distribution and polarity of the molecule. youtube.com
Below is a hypothetical table illustrating the type of data that could be obtained from an NBO analysis of this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N1) | σ (C2-C3) | Value | n -> σ |
| LP (N1) | σ (C6-C5) | Value | n -> σ |
| LP (F) | σ (C3-C4) | Value | n -> σ |
| σ (C2-H) | σ (C3-F) | Value | σ -> σ |
| σ (C4-H) | σ (C3-F) | Value | σ -> σ |
| E(2) represents the stabilization energy associated with the donor-acceptor interaction. |
This table is for illustrative purposes. Actual values would be obtained from a specific NBO calculation.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The energy of the HOMO is an indicator of its ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity.
The spatial distribution of the HOMO and LUMO is also critical. For instance, the location of the HOMO can indicate the most likely site for electrophilic attack, while the distribution of the LUMO can point to the preferred site for nucleophilic attack. youtube.com FMO theory is particularly useful in understanding pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. wikipedia.orgslideshare.net
A hypothetical data table from an FMO analysis is presented below.
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
This table is for illustrative purposes. Actual energy values would be derived from quantum chemical calculations.
Molecular Electrostatic Potential (MESP) Surface Analysis
A Molecular Electrostatic Potential (MESP) surface analysis for this compound would theoretically reveal the charge distribution across the molecule. This analysis is crucial for predicting how the molecule would interact with other chemical species. The MESP map would highlight electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-deficient regions (positive potential), prone to nucleophilic attack. Specific values and visualizations for this compound are not available in the reviewed literature.
Localized Orbital Locator (LOL) and Average Local Ionization Energy (ALIE)
The application of Localized Orbital Locator (LOL) and Average Local Ionization Energy (ALIE) analyses would offer deeper insights into the electronic structure of this compound. LOL provides a clear picture of electron localization, distinguishing between bonding and lone pair electrons. ALIE, on the other hand, helps in identifying the regions from which an electron is most easily removed, providing a measure of local reactivity. Detailed LOL and ALIE maps and corresponding data for this compound have not been published.
Theoretical Modeling of Reaction Mechanisms
Transition State Structure Elucidation and Energy Calculations
The elucidation of transition state structures is fundamental to understanding the kinetics of reactions involving this compound. Computational modeling would allow for the determination of the geometry and energy of these high-energy intermediates. This information is critical for calculating activation energies and predicting reaction rates. However, no studies detailing the transition state structures for reactions involving this compound are currently available.
Reaction Pathway Mapping and Energetic Profiles
Mapping the reaction pathways and constructing energetic profiles for potential reactions of this compound would provide a comprehensive understanding of its chemical behavior. This would involve calculating the energies of reactants, intermediates, transition states, and products. Such profiles are invaluable for predicting reaction feasibility and selectivity. At present, there are no published energetic profiles for reactions involving this compound.
Strategic Utility of 3 Fluoropiperidine 4 Carbonitrile As a Key Synthon in Elaborate Molecular Construction
Incorporation into Nitrogen Heterocycles for Chemical Diversification
The 3-fluoropiperidine-4-carbonitrile scaffold is primed for elaboration into a diverse array of more complex nitrogen-containing heterocyclic systems. The nitrile group serves as a versatile chemical handle that can be transformed into various other functional groups, such as amines, carboxylic acids, and amides, which can then participate in cyclization reactions to form fused or spirocyclic ring systems. For instance, reduction of the nitrile to a primary amine furnishes a key intermediate that can undergo intramolecular reactions or be used in intermolecular condensations to construct novel heterocyclic frameworks.
While specific examples detailing the direct use of this compound in the synthesis of complex nitrogen heterocycles are not extensively documented in publicly available literature, the general reactivity of the cyanopiperidine motif is well-established. For example, the related compound 3-oxo-3-(piperidin-1-yl)propanenitrile has been synthesized and utilized in the preparation of bioactive films, highlighting the utility of the piperidine-nitrile combination in generating functional materials. nih.govresearchgate.net The principles of these transformations can be logically extended to the fluorinated analogue, suggesting its potential in generating novel, fluorinated nitrogen heterocycles for biological screening.
Development of Advanced Synthetic Intermediates
The inherent functionality of this compound makes it an excellent starting material for the development of advanced synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid, which in turn can be converted to esters, amides, or other acid derivatives. These transformations open up avenues for a wide range of coupling reactions, such as amide bond formation and Suzuki or Heck couplings, enabling the attachment of various substituents to the piperidine (B6355638) core.
Furthermore, the fluorine atom at the 3-position can influence the reactivity and selectivity of reactions at adjacent positions. For instance, the synthesis of related compounds like (3S,4R)-4-amino-3-fluoropiperidine derivatives highlights the importance of fluorinated piperidines as chiral building blocks in asymmetric synthesis. bldpharm.com The development of synthetic routes to such advanced intermediates is crucial for accessing novel chemical space in drug discovery programs. The synthesis of various functionalized piperidines, including those with fluorine substituents, has been a subject of extensive research, with methods like dearomatization/hydrogenation of fluoropyridines being developed to access these valuable scaffolds. mdpi.com
Scaffolds for Complex Chemical Library Generation
In the realm of drug discovery, the generation of diverse chemical libraries around a privileged scaffold is a key strategy for identifying new lead compounds. The this compound core is an ideal scaffold for this purpose. Its bifunctional nature allows for the introduction of diversity at multiple points. The piperidine nitrogen can be functionalized through N-alkylation or N-acylation, while the nitrile group can be converted to a variety of other functionalities, each providing a handle for further diversification.
The use of piperidine-based scaffolds in the construction of combinatorial libraries is a well-established practice. For example, the 4-aminopiperidine (B84694) scaffold has been utilized to generate a library of compounds for the inhibition of Hepatitis C virus assembly. researchgate.net Similarly, the unique substitution pattern of this compound offers the potential to create libraries of three-dimensional molecules with distinct pharmacological profiles. The synthesis of fluorinated piperidines as 3D fragments for fragment-based drug discovery has been explored, underscoring the value of such scaffolds in modern drug design. nih.gov
Influence of Fluorine on Piperidine Ring Basicity and Substituent Effects (e.g., pKa modulation)
The introduction of a fluorine atom onto the piperidine ring has a profound impact on its basicity, a critical parameter that influences a molecule's pharmacokinetic and pharmacodynamic properties. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the piperidine nitrogen, thereby reducing its basicity and lowering its pKa value.
Prospective Avenues and Emerging Research Directions in 3 Fluoropiperidine 4 Carbonitrile Chemistry
Development of Novel and Green Synthetic Methodologies (e.g., Electro-organic Synthesis)
The development of efficient, safe, and environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of halogenated piperidines, electro-organic synthesis represents a promising green alternative to traditional methods that often rely on stoichiometric amounts of chemical oxidants.
A notable example is the iodide-mediated electrolysis for the synthesis of 3-chloropiperidines. rsc.org This method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a redox catalyst to cyclize N-pentenylamines in an undivided cell under ambient conditions. rsc.org The process is believed to proceed through iodide-mediated oxidation, generating a radical intermediate that triggers the cyclization. rsc.org Adapting this electrochemical approach for the fluorocyclization of an appropriately substituted N-pentenylamine precursor could offer a direct and greener route to the 3-fluoropiperidine (B1141850) core.
Another avenue involves advanced catalytic hydrogenation techniques. While traditional methods often require harsh conditions, modern catalysts offer milder and more selective transformations. For instance, palladium-catalyzed hydrogenation has been shown to be effective for producing fluorinated piperidines, even in the presence of air and moisture, overcoming limitations of other catalysts like rhodium. mdpi.com Similarly, dearomatization-hydrogenation processes, which convert substituted fluoropyridines into all-cis-fluorinated piperidines, represent a powerful strategy. nih.gov These catalytic methods reduce waste and avoid the use of hazardous reagents, aligning with the principles of green chemistry.
| Methodology | Key Features | Potential Application | Reference |
| Iodide-Mediated Electro-organic Synthesis | Uses TBAI as a redox catalyst; avoids stoichiometric chemical oxidants; proceeds via a radical pathway. | Direct fluorocyclization of unsaturated amine precursors to form the 3-fluoropiperidine ring. | rsc.org |
| Catalytic Hydrogenation (e.g., Palladium) | Air and moisture tolerant; effective for substrates inaccessible by other catalysts. | Reduction of a 3-fluoropyridine-4-carbonitrile precursor to the target piperidine (B6355638). | mdpi.com |
| Dearomatization-Hydrogenation | Combined dearomatization and hydrogenation in a single process; high diastereoselectivity for cis-products. | Synthesis of cis-3-fluoropiperidine-4-carbonitrile from 3-fluoropyridine-4-carbonitrile. | nih.gov |
Exploration of Enantioselective Fluorination and Cyclization Pathways
The synthesis of single-enantiomer compounds is critical in pharmaceutical development. For 3-fluoropiperidine-4-carbonitrile, achieving stereocontrol can be approached through two primary strategies: enantioselective fluorination of a pre-formed piperidine ring or an enantioselective cyclization reaction that incorporates the fluorine atom.
Enantioselective Fluorocyclization: A powerful strategy involves the cyclization of alkenyl N-tosylamides or similar unsaturated amines using chiral catalysts. Research has shown that hypervalent iodine(III) reagents, activated by a Brønsted acid like BF3, can promote the fluorocyclization of pent-4-en-1-amines to yield 3-fluoropiperidines. researchgate.net The enantioselectivity of this transformation can be induced by using chiral ligands bound to the iodine(III) center, such as C2-symmetric Ishihara–Muñiz scaffolds. researchgate.netnih.gov This approach directly sets the stereochemistry at the C3 position during ring formation. researchgate.net
Enantioselective Fluorination: An alternative pathway involves the late-stage fluorination of a piperidinone precursor. For example, an enantioselective fluorination of 1-Boc-piperidin-4-one derivatives has been achieved using organocatalysis. nih.gov Methodologies employing modified cinchona alkaloid catalysts or even simpler primary amines like α-methylbenzylamine can deliver the fluorinated product with good enantioselectivity. nih.gov The resulting fluorinated ketone can then be further functionalized. Applying this strategy to a suitable piperidinone precursor bearing a 4-cyano group could provide enantiopure this compound.
| Strategy | Description | Catalyst/Reagent Example | Key Outcome | Reference |
| Enantioselective Fluorocyclization | Cyclization of an unsaturated amine where fluorine is incorporated during ring formation. | Chiral Iodine(III) complexes | Direct synthesis of enantioenriched 3-fluoropiperidines. | researchgate.netnih.gov |
| Enantioselective Fluorination | Introduction of fluorine onto a pre-existing prochiral piperidinone ring. | Modified cinchona alkaloid organocatalysts | Formation of an enantioenriched fluorinated ketone intermediate. | nih.gov |
Advanced Spectroscopic and Computational Techniques for Deeper Structural and Reactivity Insights
A comprehensive understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is essential for predicting its reactivity and biological interactions. Advanced analytical and computational methods are indispensable tools in this pursuit.
Spectroscopic Analysis: High-resolution, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is fundamental for confirming the structure and relative stereochemistry of fluorinated piperidines. nih.govresearchgate.net For instance, ¹⁹F NMR provides direct information about the chemical environment of the fluorine atom, while coupling constants (e.g., JHF, JFF) can help elucidate conformational details. mdpi.com Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and stereochemistry, offering precise data on bond lengths, bond angles, and crystal packing interactions. researchgate.netmdpi.com
Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to complement experimental findings. cardiff.ac.uk DFT can be employed to:
Analyze Reaction Mechanisms: Calculate transition state energies to determine the favorability of different reaction pathways, such as concerted versus stepwise cyclizations. cardiff.ac.uk
Predict Stability: Determine the relative stabilities of different isomers (e.g., cis vs. trans) and conformers by calculating their ground-state energies. cardiff.ac.uk
Visualize Electronic Properties: Generate Molecular Electrostatic Potential (MEP) maps to identify electrophilic and nucleophilic sites within the molecule, predicting its reactivity. mdpi.com
Characterize Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's kinetic and chemical stability and its potential for electronic transitions. mdpi.com
Simulate Intermolecular Interactions: Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, such as hydrogen bonds, which govern the molecule's solid-state properties. mdpi.com
| Technique | Application for this compound | Information Gained | Reference |
| Multinuclear NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation and conformational analysis. | Connectivity, stereochemistry, fluorine environment, conformational preferences. | nih.govresearchgate.net |
| X-ray Crystallography | Unambiguous determination of solid-state structure. | Precise bond lengths/angles, absolute stereochemistry, crystal packing. | researchgate.netmdpi.com |
| Density Functional Theory (DFT) | Mechanistic studies, stability analysis, electronic property prediction. | Transition state energies, isomer stability, charge distribution (MEP), orbital energies (HOMO/LUMO). | mdpi.comcardiff.ac.uk |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in the crystal lattice. | Identification and quantification of hydrogen bonds and other non-covalent contacts. | mdpi.com |
Design and Synthesis of Poly-fluorinated and Multisubstituted Derivatives
Expanding the chemical space around the this compound core by introducing additional fluorine atoms or other substituents can lead to compounds with fine-tuned properties.
Poly-fluorinated Derivatives: The synthesis of piperidines containing multiple fluorine atoms is a significant area of research. One successful strategy for creating all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of the corresponding fluorinated pyridine (B92270) precursors. nih.gov Another approach focuses on building the ring from fluorinated synthons. For example, synthetic strategies toward 4-substituted 3,3-difluoropiperidines have been developed, starting from a 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, followed by a sequence of reduction, lactamization, and further reduction. nih.gov This methodology could be adapted to produce 3,3-difluoropiperidine-4-carbonitrile. The synthesis of piperidines with trifluoromethoxy (OCF₃) or trifluoromethyl (CF₃) groups is also of high interest, and multi-step approaches starting from functionalized piperidines have been established. nuph.edu.ua
Multisubstituted Derivatives: The introduction of diverse functional groups onto the piperidine ring or the nitrogen atom allows for extensive structural diversification. Synthetic routes for 3,4-disubstituted piperidines, for instance, can be achieved through carbonyl ene or Prins cyclizations, where the choice of a Brønsted or Lewis acid catalyst can control the diastereoselectivity to favor either cis or trans products. cardiff.ac.uk Furthermore, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been accomplished through the regioselective ring-opening of an epoxide precursor, showcasing a pathway to introduce alkyl and amino groups at the C3 and C4 positions. researchgate.net Such strategies could be applied to modify the this compound scaffold further.
Mechanistic Elucidation of Underexplored Transformations
A deep mechanistic understanding of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions, improving selectivity, and discovering new transformations.
Several key transformations warrant deeper investigation:
Iodine-Mediated Fluorocyclization: While a mechanism involving a BF₃-coordinated I(III) reagent attacking the double bond to form an iodiranium(III) ion, followed by a diastereodetermining 5-exo-cyclization, has been proposed, further studies are needed. researchgate.net Detailed kinetic analysis and computational modeling could clarify the precise nature of the intermediates and transition states, especially in enantioselective variants. researchgate.netnih.gov
Electro-organic Cyclization: The iodide-mediated electrochemical synthesis of halopiperidines is suggested to proceed via a radical pathway. rsc.org Elucidating the exact nature of this radical intermediate and the subsequent cyclization and termination steps through techniques like cyclic voltammetry, in-situ spectroscopy, and computational studies would enable better control over the reaction's outcome.
Prins and Ene Cyclizations: The cyclization of unsaturated aldehydes to form 3,4-disubstituted piperidines can proceed through mechanisms with significant carbocationic character. cardiff.ac.uk Mechanistic studies, supported by DFT calculations, have shown that the relative stability of cis and trans carbocation intermediates can dictate the final product distribution. cardiff.ac.uk Probing these pathways for fluorinated analogues is essential, as the electron-withdrawing fluorine atom could significantly influence the stability and reactivity of any carbocationic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
